molecular formula C16H27N3O2 B12909025 N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide CAS No. 62347-50-6

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide

Cat. No.: B12909025
CAS No.: 62347-50-6
M. Wt: 293.40 g/mol
InChI Key: CJVPBJMIBHYCGG-UHFFFAOYSA-N
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Description

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide, with the chemical formula C₁₆H₂₇N₃O₂, is a fascinating compound that combines a cyclohexane ring with an oxadiazole moiety. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Amidoxime Approach:

    Industrial Production:

Chemical Reactions Analysis

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, but specific conditions and products would depend on the reaction setup.

    Reduction: Reduction reactions could yield different derivatives.

    Substitution: Substituents on the cyclohexane ring can be modified.

    Common Reagents: Reagents like reducing agents, oxidants, and Lewis acids are relevant.

    Major Products: These depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It could serve as a scaffold for drug development.

    Biological Studies: Researchers explore its interactions with biological targets.

    Materials Science: Its unique structure may have material-related applications.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.

Comparison with Similar Compounds

While N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is unique, similar compounds include other oxadiazoles, amides, and cyclohexane derivatives.

Properties

CAS No.

62347-50-6

Molecular Formula

C16H27N3O2

Molecular Weight

293.40 g/mol

IUPAC Name

N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide

InChI

InChI=1S/C16H27N3O2/c1-3-4-5-9-12-19(16-17-13(2)18-21-16)15(20)14-10-7-6-8-11-14/h14H,3-12H2,1-2H3

InChI Key

CJVPBJMIBHYCGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NC(=NO1)C)C(=O)C2CCCCC2

Origin of Product

United States

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